REACTION_CXSMILES
|
[Na].Cl.[CH3:3][O:4][C:5](=[O:8])[CH2:6][NH2:7].Cl([O-])(=O)(=O)=O.CN(C)[CH:16]=[C:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH:18]=[N+](C)C.[CH2:29](O)C>>[C:22]1([C:17]2[CH:16]=[C:6]([C:5]([O:4][CH2:3][CH3:29])=[O:8])[NH:7][CH:18]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:1.2,3.4,^1:0|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Name
|
(3-dimethylamino-2-phenyl-prop-2-enylidene)-dimethyl-ammonium perchlorate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].CN(C=C(C=[N+](C)C)C1=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve over 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography over neutral alumina using 10% ethyl acetate in petroleum ether as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(NC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |